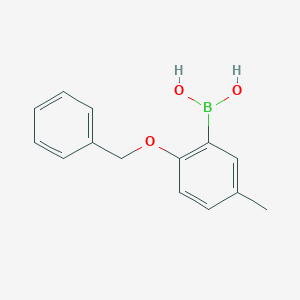

(2-(Benzyloxy)-5-methylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"(2-(Benzyloxy)-5-methylphenyl)boronic acid" is a boronic acid derivative characterized by the presence of a benzyloxy substituent and a methyl group on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The specific substitution pattern on the phenyl ring can influence the reactivity and selectivity of the boronic acid in these reactions.

Synthesis Analysis

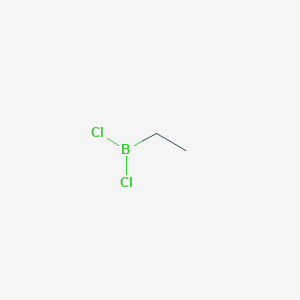

The synthesis of boronic acid derivatives often involves the reaction of organoboranes with suitable electrophiles. For example, phenylboronic acids can be synthesized from phenylboronate esters or by direct borylation of aromatic compounds. The synthesis of "(2-(Benzyloxy)-5-methylphenyl)boronic acid" would likely involve the reaction of a benzyloxy-substituted phenyl compound with a boron reagent under conditions that facilitate the formation of the boronic acid group.

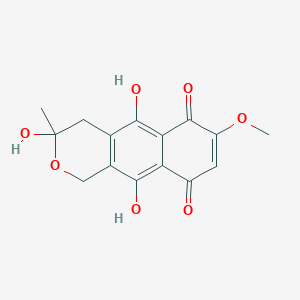

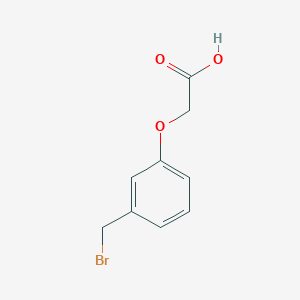

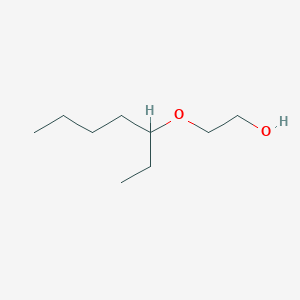

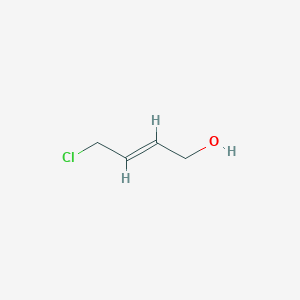

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron atom can undergo trigonal planar or tetrahedral coordination, depending on its state of association or the formation of boronate complexes. X-ray crystallography and NMR spectroscopy are common techniques used to determine the structure and configuration of boronic acid derivatives, as seen in the structural characterization of related compounds .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is facilitated by palladium catalysis. They can also form cyclic esters with diols, react with carboxylic acids to form anhydrides, and undergo oxidation to give phenols. The presence of ortho-substituents, as in the case of "(2-(Benzyloxy)-5-methylphenyl)boronic acid," can influence the reactivity and selectivity of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their substituents. The benzyloxy and methyl groups in "(2-(Benzyloxy)-5-methylphenyl)boronic acid" would affect its solubility in organic solvents and its stability towards air and moisture. Boronic acids are generally stable compounds, but they can be sensitive to protic conditions, which can lead to the formation of boronic esters or degradation to borates .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

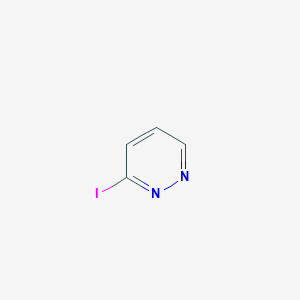

- (Bölcskei, Keglevich, & Andrea, 2022) demonstrated the synthesis of 5-membered heteroaryl-substituted benzyloxy-benzaldehydes through the Suzuki-Miyaura coupling reaction. This process involved the use of various boronic acids, highlighting the versatility of these compounds in organic synthesis.

Applications in Organic Synthesis

- (Sun Hai-xia et al., 2015) discussed the use of (3-fluoro-5-methylphenyl) boronic acid, a similar compound, in the synthesis of 3-borono-5-fluorobenzoic acid, an important intermediate for organic synthesis. This illustrates the role of such boronic acids in creating key intermediates for further chemical processes.

Medicinal Chemistry and Drug Design

- (Ebdrup et al., 2005) found that certain aryl and heteroaryl boronic acids, including derivatives similar to (2-(benzyloxy)-5-methylphenyl)boronic acid, can inhibit hormone-sensitive lipase. This suggests potential therapeutic applications in the field of endocrinology and metabolic diseases.

Material Science and Polymer Chemistry

- (Kim, Suzuki, & Nagasaki, 2020) discussed the use of boronic acid-containing drugs in biomedical applications, highlighting the design of a polymeric carrier for such drugs. This demonstrates the potential of boronic acid derivatives in developing advanced drug delivery systems.

Mecanismo De Acción

Target of Action

The primary target of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is an organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Mode of Action

The mode of action of 2-(Benzyloxy)-5-methylphenylboronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .

Biochemical Pathways

The biochemical pathways affected by 2-(Benzyloxy)-5-methylphenylboronic acid are primarily related to the synthesis of organic compounds . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various synthetic pathways, leading to the formation of complex organic structures .

Pharmacokinetics

Like other organoboron compounds, it is likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic structures, including biologically active compounds and polymers .

Action Environment

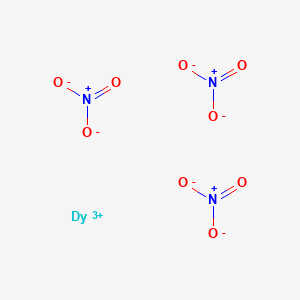

The action of 2-(Benzyloxy)-5-methylphenylboronic acid is influenced by various environmental factors, including the presence of a suitable catalyst (typically palladium), the pH of the reaction medium, and the temperature . These factors can significantly affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction .

Safety and Hazards

Propiedades

IUPAC Name |

(5-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDTEZABFLVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562402 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Benzyloxy)-5-methylphenyl)boronic acid | |

CAS RN |

127972-17-2 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)